2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that features a variety of functional groups, including a benzodioxole ring, an imidazolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazolidinone Ring: This involves the reaction of ethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Coupling Reactions: The benzodioxole and imidazolidinone intermediates are then coupled using a suitable linker, such as a halogenated acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfone.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
- 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H23N3O5S/c1-3-24-21(27)17(11-20(26)23-15-5-7-16(28-2)8-6-15)25(22(24)31)12-14-4-9-18-19(10-14)30-13-29-18/h4-10,17H,3,11-13H2,1-2H3,(H,23,26) |
InChI Key |
LWCXHMDYZMMVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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